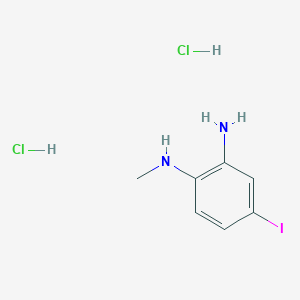

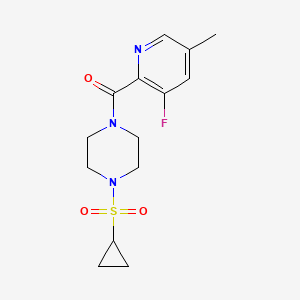

4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various aromatic diamines and iodobenzene derivatives, which are relevant to the analysis of the compound . Aromatic diamines are a class of compounds that consist of an aromatic ring with two amine groups attached to it. These compounds are often used as precursors or intermediates in the synthesis of polymers, dyes, pharmaceuticals, and other chemical products . Iodobenzene derivatives, on the other hand, are compounds that contain an iodine atom attached to a benzene ring and are commonly used in organic synthesis, particularly in electrophilic aromatic substitution reactions and as catalysts .

Synthesis Analysis

The synthesis of aromatic diamines and iodobenzene derivatives can involve various methods. For instance, the synthesis of poly(amide-imide)s involves the condensation of a diimide dicarboxylic acid with various aromatic diamines in the presence of triphenyl phosphite, N-methyl-2-pyrrolidone (NMP), pyridine, and calcium chloride . Iodobenzene derivatives can be synthesized through the reaction of aromatic compounds with iodine or iodine-containing reagents, such as iodine monochloride in alcoholic solvents . Additionally, iodobenzene itself can catalyze the oxidative C-H amination of N-substituted amidines to produce benzimidazoles .

Molecular Structure Analysis

The molecular structure of aromatic diamines can be influenced by the presence of substituents on the aromatic ring. For example, the presence of a nitro group can affect the planarity and hydrogen bonding of the amine groups, as observed in the structures of 4-nitrobenzene-1,2-diamine and its hydrohalide salts . Similarly, the introduction of iodine atoms to the benzene ring can lead to the formation of sterically crowded compounds, which can be precursors to hypervalent iodine compounds with interesting structural properties .

Chemical Reactions Analysis

Aromatic diamines and iodobenzene derivatives can undergo various chemical reactions. For example, the chlorination of 4-methylbenzene-1,2-diamine leads to the formation of chlorinated products, which can undergo further transformations . Iodobenzene derivatives can catalyze cyclization reactions, as seen in the preparation of benzothiazine dioxides from N-methoxyethanesulfonamides . They can also catalyze the oxidative aromatization of dihydropyridines to pyridines under specific conditions, such as ultrasonic irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic diamines and iodobenzene derivatives are influenced by their molecular structures. Poly(amide-imide)s based on aromatic diamines exhibit excellent solubility in amide-type solvents, can form tough and flexible films, and have high thermal stability . The introduction of iodine atoms into the benzene ring can enhance the reactivity of the compound, making it useful as an intermediate in the synthesis of advanced materials . The steric effects of substituents on iodobenzene derivatives can also affect their solubility and reactivity, as seen in the case of sterically crowded diiodobenzene .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-iodo-1-N-methylbenzene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQKMMSVWDHKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)I)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride | |

CAS RN |

1864073-55-1 |

Source

|

| Record name | 4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)

methanone](/img/structure/B3018996.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)